N-(2,4-Dimethylphenyl)-2-(piperidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-Dimethylphenyl)-2-(piperidin-1-yl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a piperidine ring attached to an acetamide group, which is further substituted with a 2,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethylphenyl)-2-(piperidin-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethylphenylamine and piperidine.
Acylation Reaction: The 2,4-dimethylphenylamine undergoes an acylation reaction with chloroacetyl chloride to form N-(2,4-dimethylphenyl)chloroacetamide.
Nucleophilic Substitution: The N-(2,4-dimethylphenyl)chloroacetamide is then reacted with piperidine in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethylphenyl)-2-(piperidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(2,4-Dimethylphenyl)-2-(piperidin-1-yl)ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,4-Dimethylphenyl)-2-(piperidin-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of analgesics and anti-inflammatory agents.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-Dimethylphenyl)-2-(piperidin-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with pain receptors to exert analgesic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethylphenyl)-2-(morpholin-4-yl)acetamide: Similar structure but with a morpholine ring instead of piperidine.
N-(2,4-Dimethylphenyl)-2-(pyrrolidin-1-yl)acetamide: Similar structure but with a pyrrolidine ring instead of piperidine.
Uniqueness
N-(2,4-Dimethylphenyl)-2-(piperidin-1-yl)acetamide is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties. The 2,4-dimethylphenyl group also contributes to its distinct characteristics, influencing its reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C15H22N2O |
---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C15H22N2O/c1-12-6-7-14(13(2)10-12)16-15(18)11-17-8-4-3-5-9-17/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,16,18) |
InChI Key |
QVLVWAPNNHZUCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.